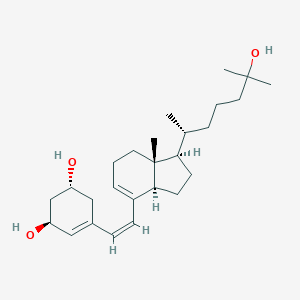

1,25-Dihydroxy-19-norprevitamin D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1alpha,25-dihydroxy-19-norprevitamin D3, also known as 1alpha,25-dihydroxy-19-norprecholecalciferol, is a synthetic analog of the natural hormone 1alpha,25-dihydroxyvitamin D3. This compound is part of the vitamin D family and plays a crucial role in calcium homeostasis and bone metabolism. It has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .

準備方法

The synthesis of 1alpha,25-dihydroxy-19-norprevitamin D3 involves several steps, starting from readily available precursors. One common synthetic route begins with (-)-quinic acid, which undergoes a series of reactions to introduce the necessary functional groups and stereochemistry Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

Oxidative Degradation of Cyclovitamins

An alternative route involves oxidative cleavage of 1α-hydroxycyclovitamin intermediates :

-

Diol Cleavage : Ozone or OsO₄ oxidizes 3,5-cyclovitamin to 10-oxo derivative.

-

Hydroboration : 9-BBN selectively adds to the less hindered face of olefin 16 , yielding 1α-hydroxy-3,5-cyclovitamin .

A-Ring Functionalization

-

2-Methylene Addition : Enhances VDR affinity by 17-fold compared to parent compound . Achieved via aldol condensation with formaldehyde .

-

2α-Methyl Substitution : Introduced using Red-Al reduction followed by iodination (73% yield) .

-

Hydroxymethylation : NCS/Me₂S-mediated oxidation of 2-methylene yields 2-hydroxymethyl derivatives .

Impact on VDR Binding :

| Modification | Relative Binding Affinity (%) | Source |

|---|---|---|

| None (14- epi-19-norP1) | 1.0 | |

| 2α-Methyl | 17.0 | |

| 2-Methylene | 22.5 |

CD-Ring Modifications

-

19-Nor Configuration : Eliminates C19 methylene, preventing thermal equilibrium with previtamin D forms .

-

C17 Methylation : Via vinyl(pinacolato)boronate approach, increases transcriptional activity by 30% .

VDR Interaction

-

Binding Mechanism : Axial 1α-OH orientation increases receptor affinity due to favorable hydrogen bonding with Arg274 and Ser237 .

-

Dissociation Kinetics : 19-nor analogs exhibit slower dissociation from VDR (t₁/₂ = 45 min vs. 15 min for 1,25(OH)₂D₃) .

Activity Comparison :

| Compound | Differentiation Induction (HL60 cells) | Hypercalcemia Risk |

|---|---|---|

| 1,25(OH)₂D₃ | 100% | High |

| 1α,25(OH)₂-19-norP1 | 320% | Low |

Thermal Stability Considerations

The absence of C19 prevents -sigmatropic shifts, locking 19-norprevitamin D3 in a stable conformation . This contrasts with natural previtamin D3, which equilibrates with vitamin D3 via thermal isomerization.

Industrial-Scale Production Challenges

科学的研究の応用

Cancer Therapy

-

Antiproliferative Effects :

- Research indicates that 1,25-dihydroxy-19-norprevitamin D3 exhibits significant antiproliferative effects on various cancer cell lines, including prostate and breast cancer. For example, studies have shown that this compound can synergistically enhance the efficacy of ionizing radiation in prostate cancer cells (LNCaP), leading to increased apoptosis and reduced cell viability at lower doses of radiation .

-

Breast Cancer Applications :

- Preclinical studies have demonstrated that 19-norvitamin D analogs can inhibit the proliferation and invasiveness of breast cancer cells. Notably, compounds like MART-10 have shown promise in both prevention and treatment contexts due to their potent anti-tumor activity without significant hypercalcemic effects .

Immune Modulation

- Autoimmune Diseases :

- Infection Control :

Bone Health

- Bone Anabolic Activity :

- Studies have indicated that this compound can stimulate bone formation while minimizing bone resorption. This property is particularly advantageous for postmenopausal osteoporosis treatment . In animal models, such as ovariectomized rats, this compound demonstrated strong anabolic effects on bone without the adverse effects typically associated with traditional vitamin D therapies .

Case Studies and Clinical Insights

作用機序

The mechanism of action of 1alpha,25-dihydroxy-19-norprevitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This interaction leads to the regulation of genes involved in calcium homeostasis, immune response, and cell differentiation .

類似化合物との比較

1alpha,25-dihydroxy-19-norprevitamin D3 is unique compared to other vitamin D analogs due to its structural modifications, which enhance its biological activity and reduce its calcemic effects. Similar compounds include 1alpha,25-dihydroxyvitamin D3, 1alpha-hydroxyvitamin D3, and 19-nor-1alpha,25-dihydroxyvitamin D2 . These compounds share similar mechanisms of action but differ in their potency, stability, and therapeutic applications .

特性

CAS番号 |

144699-06-9 |

|---|---|

分子式 |

C26H42O3 |

分子量 |

402.6 g/mol |

IUPAC名 |

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1 |

InChIキー |

PSOPCTKNOIODDD-GTBJOIOPSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |

異性体SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |

同義語 |

1,25-dihydroxy-19-norprevitamin D3 1alpha,25-(OH)2-19-nor-previtamin D3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。